![molecular formula C13H16N2O3S B2498841 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421473-95-1](/img/structure/B2498841.png)
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
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Biological Activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is an organic compound characterized by the presence of furan and thiophene rings, which are known for their stability and reactivity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential pharmacological properties.
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 280.34 g/mol
- CAS Number : 1421516-68-8
The biological activity of this compound is largely attributed to its structural components:
- Furan and Thiophene Rings : These heterocyclic structures can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
- Hydroxypropyl Group : This group enhances solubility and may facilitate binding to specific molecular sites, improving the compound’s bioavailability.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that compounds with similar structural motifs often display significant antitumor properties. For instance, derivatives containing thiophene rings have been noted for their ability to inhibit tumor growth through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Antimicrobial Properties
The presence of both furan and thiophene in this compound suggests potential antimicrobial activity. Research into related compounds has revealed:
- Activity against various bacterial strains.
- Efficacy against fungal pathogens.
Case Studies
- Anticancer Study : A study investigating the effects of thiophene-containing ureas on cancer cell lines demonstrated that these compounds could reduce cell viability significantly compared to controls, indicating potential as chemotherapeutic agents.
- Antimicrobial Evaluation : In vitro assays revealed that derivatives similar to this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea | Furan + Pyridine | Moderate antitumor activity |
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea | Furan + Benzothiophene | High antimicrobial efficacy |
This compound | Furan + Thiophene | Broad-spectrum biological activity |
Synthesis and Research Applications
The synthesis of this compound typically involves:
- Formation of Hydroxypropyl Intermediate : Reacting furan derivatives with suitable reagents.
- Coupling with Thiophene : Utilizing thiophene isocyanates under controlled conditions.
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-11(12-4-1-7-18-12)5-6-14-13(17)15-9-10-3-2-8-19-10/h1-4,7-8,11,16H,5-6,9H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPABFHSBFRVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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